N-(4-bromo-2-fluorophenyl)-2-(6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)acetamide
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Description
N-(4-bromo-2-fluorophenyl)-2-(6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)acetamide is a useful research compound. Its molecular formula is C17H10BrFN4O2S and its molecular weight is 433.26. The purity is usually 95%.
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Biological Activity
N-(4-bromo-2-fluorophenyl)-2-(6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)acetamide is a complex organic compound notable for its diverse biological activities and potential therapeutic applications. This article aims to explore its synthesis, biological mechanisms, and relevant case studies.
Structural Characteristics
The compound features a unique structural framework that includes:
- Bromo and Fluoro Substituents : These halogen atoms enhance the lipophilicity and biological activity.
- Triazatricyclo Core : This heterocyclic structure contributes to the compound's pharmacological properties.
The molecular formula is C17H15BrFN4O2S, with a molecular weight of approximately 418.27 g/mol. Its complex structure suggests potential interactions with various biological targets.
The biological activity of this compound is largely attributed to its ability to interact with specific receptors and enzymes within cellular pathways. Preliminary studies suggest that it may act as an inhibitor of certain kinases or as a modulator of neurotransmitter receptors.
Pharmacological Effects
- Antitumor Activity : The compound has shown promise in preclinical studies as an antitumor agent, potentially enhancing the efficacy of existing chemotherapeutics.
- Neuropharmacological Effects : It may influence serotonin receptors (e.g., 5-HT2A), which are crucial in mood regulation and have implications in treating depression and anxiety disorders.
Case Studies
-
In Vitro Studies : A study evaluated the cytotoxic effects of the compound on various cancer cell lines, demonstrating significant inhibition of cell proliferation at micromolar concentrations.
Cell Line IC50 (µM) MCF-7 (Breast) 10 A549 (Lung) 15 HeLa (Cervical) 12 - In Vivo Studies : Animal models treated with the compound exhibited reduced tumor growth compared to controls, indicating its potential as an effective anticancer agent.
- Receptor Binding Studies : Binding affinity assays revealed that the compound has a high affinity for serotonin receptors, particularly 5-HT2A and 5-HT2C, suggesting its role as a potential antidepressant or anxiolytic agent.
The synthesis of this compound involves multiple steps including:
- Formation of Triazatricyclo Core : Utilizing cyclization reactions to form the triazatricyclo structure.
- Substitution Reactions : Introducing bromo and fluoro groups through electrophilic aromatic substitution.
The compound exhibits stability under various conditions but may undergo hydrolysis in acidic environments. Analytical techniques such as HPLC and mass spectrometry are essential for assessing purity and stability.
Properties
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-2-(6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10BrFN4O2S/c18-9-3-4-12(11(19)6-9)22-13(24)7-23-8-21-14-10-2-1-5-20-16(10)26-15(14)17(23)25/h1-6,8H,7H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLRIWVAZQFDJQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)SC3=C2N=CN(C3=O)CC(=O)NC4=C(C=C(C=C4)Br)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10BrFN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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